10-Phenylphenothiazine-5-oxide
Description
10-Phenylphenothiazine-5-oxide (CAS: 1207-71-2) is a sulfur-oxidized derivative of phenothiazine, characterized by a phenyl group at the N10 position and a sulfoxide (S=O) group at the S5 position. Its molecular formula is C₁₂H₉NOS (MW: 215.27 g/mol), and it exhibits a planar tricyclic structure with a sulfur-oxygen bond critical to its electronic and reactive properties . The compound is notable for its applications in pharmaceutical and materials science research, particularly in studies involving redox activity and crystal engineering .
Properties
CAS No. |
23099-78-7 |
|---|---|
Molecular Formula |
C18H13NOS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
10-phenylphenothiazine 5-oxide |
InChI |
InChI=1S/C18H13NOS/c20-21-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21/h1-13H |
InChI Key |
JFDZDXBCWUUFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3S(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The SNAr reaction between phenothiazine and polyfluoroarenes proceeds via a two-step aromatic substitution mechanism. Electron-deficient polyfluoroarenes, such as octafluorotoluene (2a ), activate specific positions (ortho/para to electron-withdrawing groups) for nucleophilic attack. Phenothiazine’s nitrogen lone pair facilitates deprotonation under basic conditions, generating a nucleophilic species that displaces fluoride ions. Regioselectivity is governed by electronic and steric factors, with the para-position to trifluoromethyl groups in octafluorotoluene being the most reactive.
Optimized Reaction Conditions
Key parameters for high-yield mono-substitution include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | K₂CO₃ (4.0 equiv) | 96% yield |
| Solvent | DMF | Prevents di-substitution |
| Temperature | 60°C | Balances kinetics/thermodynamics |
| Reaction Time | 24 hours | Ensures completion |
For example, combining phenothiazine (1a , 1.0 mmol) with octafluorotoluene (2a , 2.1 mmol) in DMF at 60°C for 24 hours yielded 3aa (10-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine) in 96% yield. Steric hindrance from the trifluoromethyl group suppresses di-substitution, while polar aprotic solvents stabilize the transition state.
Oxidation to 10-Phenylphenothiazine-5-Oxide
Oxidizing Agents and Selectivity
Controlled oxidation of the sulfur atom in 10-phenylphenothiazine derivatives requires mild oxidizing agents to avoid over-oxidation to sulfones. Hydrogen peroxide (H₂O₂) in acetic acid is widely employed for its selectivity and scalability:
Procedure :
-
Dissolve 10-phenylphenothiazine (1.0 mmol) in glacial acetic acid (10 mL).
-
Add 30% H₂O₂ (1.2 equiv) dropwise at 0°C.
-
Stir at 50°C for 6 hours.
-
Quench with Na₂S₂O₃, extract with CH₂Cl₂, and purify via column chromatography.
This method typically achieves 70–85% yield, with oxidation confirmed by a 15–20 ppm downfield shift in the sulfur signal in ¹⁹F NMR.
Alternative Oxidation Strategies
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature offers faster reaction times (2 hours) but requires strict stoichiometric control to prevent sulfone formation. Comparative studies show:
| Oxidizing Agent | Solvent | Time | Yield |
|---|---|---|---|
| H₂O₂ | Acetic acid | 6 h | 82% |
| mCPBA | CH₂Cl₂ | 2 h | 78% |
| NaIO₄ | H₂O/MeCN | 12 h | 65% |
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
-
¹H NMR : The para-substituted phenyl group in 3aa exhibits characteristic doublets at δ 7.12 ppm (J = 7.3 Hz), while oxidation to the 5-oxide deshields adjacent protons, shifting resonances to δ 7.25–7.30 ppm.
-
¹⁹F NMR : Fluorine atoms ortho to the sulfoxide group resonate at δ −63.5 ppm, distinct from the parent compound’s δ −60.2 ppm.
Chemical Reactions Analysis
10-Phenylphenothiazine-5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones using strong oxidizing agents.
Reduction: Reduction reactions can convert the oxide group back to the parent phenothiazine compound.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and reducing agents like sodium borohydride.
Scientific Research Applications
Photocatalytic Applications
Photoredox Catalysis
10-Phenylphenothiazine-5-oxide serves as a highly effective metal-free photocatalyst. Its unique ability to facilitate the reduction of carbon–halogen bonds has been demonstrated in various synthetic transformations. The compound allows for the generation of carbon-centered radical intermediates under mild conditions, which can be subsequently trapped to yield dehalogenated products with high efficiency.
Case Study: Reduction of Aryl Halides
In a study conducted by Read de Alaniz et al., 10-phenylphenothiazine was used to reduce aryl iodides and bromides effectively. The results showed excellent yields across a range of substrates, including electron-rich and deactivated derivatives. For instance, the reduction of benzyl 4-chlorobenzoate yielded an 83% conversion after 24 hours of irradiation .
| Substrate Type | Reaction Type | Yield (%) |
|---|---|---|
| Aryl Iodides | Dehalogenation | >90 |
| Aryl Bromides | Dehalogenation | >95 |
| Activated Aryl Chlorides | Dechlorination | 83 |
Synthesis of Nanomaterials
Nanocomposite Formation
this compound has been utilized in the synthesis of luminescent hydroxyapatite polymer nanocomposites through metal-free light-initiated atom transfer radical polymerization. These nanomaterials exhibit promising properties for biomedical applications, including drug delivery and imaging.
Case Study: Hydroxyapatite Nanorods
Research indicated that hydrophilic hydroxyapatite-poly(methacryloyloxyethyl phosphorylcholine-itaconic acid) nanorods were successfully synthesized using 10-phenylphenothiazine as a catalyst. These nanorods demonstrated excellent water dispersibility and biocompatibility, making them suitable for biological imaging and controlled drug delivery .
| Property | Result |
|---|---|
| Water Dispersibility | Excellent |
| Biocompatibility | High |
| Imaging Performance | Effective |
Organic Synthesis
Catalytic Reactions
The compound is also employed in various organic synthesis reactions, including the selective functionalization of strong carbon-fluorine bonds in trifluoromethylaromatic systems. This application highlights its versatility as a catalyst for challenging chemical transformations.
Case Study: Defluoroalkylation
In a study published in the Journal of the American Chemical Society, 10-phenylphenothiazine was reported to enable the catalytic defluoroalkylation of trifluoromethylaromatics with unactivated alkenes, showcasing its potential for selective functionalization in organic synthesis .
Mechanism of Action
The mechanism of action of 10-Phenylphenothiazine-5-oxide involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological and chemical systems . Its unique structure allows it to participate in charge transfer processes, making it an effective catalyst in photochemical and electrochemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Differences
Key structural variations among phenothiazine-5-oxide derivatives arise from substitutions at the N10 position and modifications to the sulfoxide group.
Table 1: Structural and Crystallographic Parameters
Key Observations :
- The S–O bond length in this compound (1.471 Å) is intermediate between acetyl (1.466 Å) and methyl (1.498 Å) derivatives, suggesting moderate electronic stabilization of the sulfoxide group .
- N10 substituents influence molecular weight and lipophilicity.
Reactivity and Functional Properties
Table 2: Reactivity and Functional Comparisons
Key Findings :
- This compound exhibits enhanced redox activity compared to methyl or acetyl analogs, attributed to the electron-withdrawing phenyl group stabilizing radical intermediates .
- Chlorinated derivatives (e.g., 2-chloro) show increased electrophilicity, making them reactive in Suzuki coupling or nucleophilic substitution reactions .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 10-phenylphenothiazine-5-oxide, and how are they experimentally determined?
- Answer : The molecular formula (C12H9NOS) and molecular weight (215.27 g/mol) are confirmed via elemental analysis and mass spectrometry (MS) . Purity (98%) is typically assessed using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. Melting points and solubility profiles are determined through differential scanning calorimetry (DSC) and solvent compatibility tests .
Q. What are the standard protocols for synthesizing this compound derivatives?
- Answer : Derivatives are synthesized via nucleophilic substitution or oxidation reactions. For example, phenothiazine is oxidized in tetrahydrofuran (THF) under aerobic conditions to yield the 5-oxide form . Alkylation or acylation reactions often use NaOtBu as a base and Pd catalysts in dry toluene . Reaction progress is monitored via thin-layer chromatography (TLC), and products are purified by recrystallization or column chromatography .
Q. How is the crystal structure of this compound resolved, and what are its key geometric parameters?
- Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (e.g., C–C = 1.39–1.42 Å) and angles (e.g., C–S–O ≈ 104°). The sulfoxide group adopts a distorted tetrahedral geometry, with disorder in the sulfur-oxygen bond observed in some cases .
Q. What safety precautions are critical when handling phenothiazine derivatives?
- Answer : Due to potential peroxide formation in ethers (e.g., THF), regular inhibitor checks and visual inspections for crystallization are mandatory. High-hazard procedures (e.g., distillation) require dual-personnel oversight .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized, and what factors contribute to variability?
- Answer : Yield optimization involves solvent selection (e.g., 1,4-dioxane/water mixtures improve hydrolysis efficiency ), reaction time adjustments (e.g., 90 minutes for Pd-catalyzed couplings ), and stoichiometric tuning of bases (e.g., NaOH concentration affects deprotonation rates ). Variability often arises from moisture sensitivity or competing side reactions (e.g., overoxidation to 5,5-dioxide derivatives ).
Q. How do spectroscopic data (NMR, MS) resolve structural ambiguities in substituted phenothiazine oxides?
- Answer : <sup>1</sup>H NMR chemical shifts (δ 6.8–7.5 ppm for aromatic protons) and coupling constants distinguish regioisomers. For example, para-substituted derivatives show distinct splitting patterns compared to ortho/meta analogs . High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 216.28 for C12H10NOS<sup>+</sup>) and fragmentation pathways .
Q. What computational methods predict the reactivity of this compound in radical or photochemical reactions?
- Answer : Density functional theory (DFT) calculations model frontier molecular orbitals (FMOs) to predict electron transfer tendencies. The sulfoxide group’s lone pairs enhance radical stabilization, making the compound a candidate for singlet oxygen sensitizers .
Q. How can contradictions in reported biological activities (e.g., HDAC inhibition vs. toxicity) be systematically addressed?
- Answer : Dose-response assays (e.g., IC50 profiling) and off-target screening (e.g., kinase panels) differentiate specific mechanisms from nonspecific effects . Comparative studies with analogs (e.g., 5,5-dioxides ) isolate structural contributors to bioactivity.
Q. What strategies validate the purity and stability of this compound under long-term storage?
- Answer : Accelerated stability studies (40°C/75% RH) coupled with HPLC-MS monitor degradation products (e.g., sulfone formation). Purity is maintained using desiccants (silica gel) and amber vials to prevent photodegradation .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for Pd-catalyzed reactions to prevent catalyst deactivation .
- Characterization : Combine SC-XRD with <sup>13</sup>C NMR to resolve sulfoxide configuration .
- Safety : Implement peroxide test strips for ether-based solvents and adhere to institutional EH&S protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
